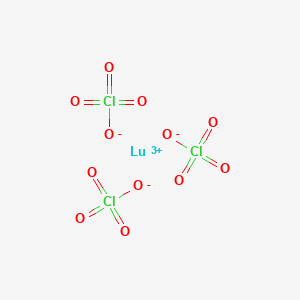
Lutetium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lutetium perchlorate is a useful research compound. Its molecular formula is ClHLuO4 and its molecular weight is 275.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Lutetium-177, a radioisotope of lutetium, is often used in medical applications . When combined with certain molecules, such as DOTATATE, it targets somatostatin receptors, specifically subtype 2 receptors . These receptors are overexpressed by most gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells but have low expression in normal tissues .
Mode of Action
The mode of action of Lutetium-177 when combined with DOTATATE involves binding to these somatostatin subtype 2 receptors . This binding leads to the internalization of the compound, thus delivering ionizing radiation more specifically to tumor cells than surrounding cells . Perchlorate, on the other hand, is known to inhibit iodine uptake by thyroid cells, which can lead to health issues .
Biochemical Pathways
The biochemical pathways affected by Lutetium-177 DOTATATE involve the somatostatin receptor pathways . By binding to these receptors, the compound can disrupt the normal functioning of these pathways, leading to the death of the tumor cells . The exact downstream effects can vary depending on the specific characteristics of the tumor cells.
Pharmacokinetics
The pharmacokinetics of Lutetium-177 DOTATATE involves its distribution and elimination from the body . It has been observed to have a lower whole-body retention, indicating potentially lower risk for bone marrow toxicity . The presence of a radioligand allows monitoring of treatment response post therapy and prior to next fraction of the dose delivery .
Result of Action
The result of the action of Lutetium-177 DOTATATE is the targeted destruction of tumor cells . By delivering ionizing radiation directly to the tumor cells, it can effectively kill these cells while minimizing damage to surrounding healthy tissues . This can lead to a reduction in tumor size and potentially improve the patient’s condition .
Action Environment
The action of Lutetium-177 DOTATATE can be influenced by various environmental factors. For instance, the pH, temperature, salt concentration, metabolic inhibitors, nutritional conditions, time of contact, and cellular concentration can all affect the effectiveness of the treatment . Additionally, perchlorate is a persistent pollutant in the environment, and its presence can potentially influence the action, efficacy, and stability of treatments involving this compound .
属性
CAS 编号 |
14646-29-8 |
|---|---|
分子式 |
ClHLuO4 |
分子量 |
275.42 g/mol |
IUPAC 名称 |
lutetium;perchloric acid |
InChI |
InChI=1S/ClHO4.Lu/c2-1(3,4)5;/h(H,2,3,4,5); |
InChI 键 |
VGRYGQXARMZFEB-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Lu+3] |
规范 SMILES |
OCl(=O)(=O)=O.[Lu] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















